Cas no 480424-94-0 (4-Formamidophenylboronic acid, pinacol ester)

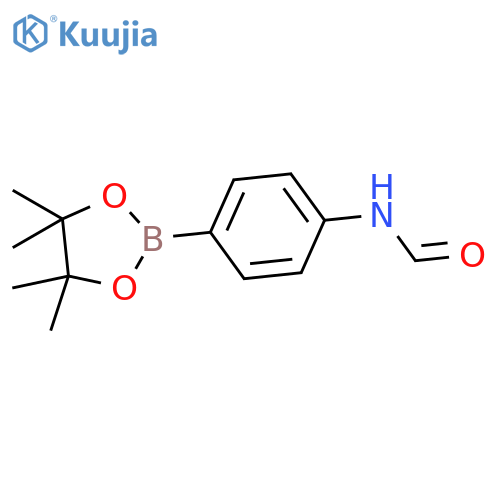

480424-94-0 structure

商品名:4-Formamidophenylboronic acid, pinacol ester

CAS番号:480424-94-0

MF:C13H18BNO3

メガワット:247.097923755646

MDL:MFCD03789266

CID:328550

4-Formamidophenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide

- 4-Formamidophenylboronic acid, pinacol ester

- 4-Formylaminophenylboronic acid, pinacol ester

- 4-FORMYLAMINO-PHENYLBORONIC ACID, PINACOL ESTER

- Formamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl]formamide

- N[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-formamide

-

- MDL: MFCD03789266

- インチ: InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-11(8-6-10)15-9-16/h5-9H,1-4H3,(H,15,16)

- InChIKey: CDYFHMUSLGPPMI-UHFFFAOYSA-N

- ほほえんだ: CC1(C(C)(OB(O1)C2=CC=C(NC=O)C=C2)C)C

計算された属性

- せいみつぶんしりょう: 247.13800

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: ソリッド

- ゆうかいてん: 116.7-118.2°C

- PSA: 47.56000

- LogP: 2.26300

- ようかいせい: 未確定

4-Formamidophenylboronic acid, pinacol ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

4-Formamidophenylboronic acid, pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Formamidophenylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2608-0.5G |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |

480424-94-0 | >95% | 0.5g |

£30.00 | 2025-02-08 | |

| Chemenu | CM133929-1g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |

480424-94-0 | 95%+ | 1g |

$79 | 2022-09-01 | |

| Key Organics Ltd | AS-2608-5G |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |

480424-94-0 | >95% | 5g |

£121.00 | 2025-02-08 | |

| abcr | AB172300-1 g |

4-Formylaminophenylboronic acid, pinacol ester; . |

480424-94-0 | 1g |

€108.50 | 2023-05-07 | ||

| Apollo Scientific | OR11021-1g |

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |

480424-94-0 | 1g |

£70.00 | 2023-06-14 | ||

| Alichem | A019118655-25g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |

480424-94-0 | 95% | 25g |

$479.44 | 2023-09-01 | |

| Chemenu | CM133929-1g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |

480424-94-0 | 95 % | 1g |

$79 | 2021-08-05 | |

| TRC | F692113-500mg |

4-Formamidophenylboronic acid, pinacol ester |

480424-94-0 | 500mg |

$161.00 | 2023-05-18 | ||

| AK Scientific | AMTB595-250mg |

4-Formamidophenylboronic acid pinacol ester |

480424-94-0 | 97% | 250mg |

$24 | 2025-02-18 | |

| Chemenu | CM133929-25g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |

480424-94-0 | 95 % | 25g |

$459 | 2021-08-05 |

4-Formamidophenylboronic acid, pinacol ester 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

480424-94-0 (4-Formamidophenylboronic acid, pinacol ester) 関連製品

- 214360-60-8(4-Acetylaminophenylboronic acid, pinacol ester)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:480424-94-0)4-Formamidophenylboronic acid, pinacol ester

清らかである:99%

はかる:5g

価格 ($):345.0